(+)-Neoisodihydrocarveol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

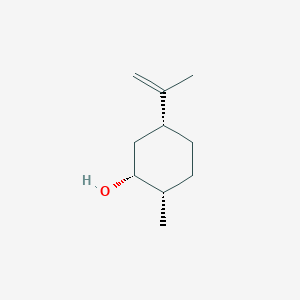

(+)-Neoisodihydrocarveol is a chiral monoterpenoid alcohol with the molecular formula C10H18O. It is a stereoisomer of dihydrocarveol, which is derived from carvone, a naturally occurring compound found in essential oils of various plants. This compound is known for its pleasant minty aroma and is used in the fragrance and flavor industries.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Neoisodihydrocarveol typically involves the hydrogenation of carvone. The process can be carried out using various catalysts such as palladium on carbon (Pd/C) under mild conditions. The reaction proceeds as follows:

Hydrogenation of Carvone: Carvone is subjected to hydrogenation in the presence of a catalyst like Pd/C at room temperature and atmospheric pressure. This results in the formation of dihydrocarveol.

Separation of Isomers: The resulting dihydrocarveol mixture contains different stereoisomers. These isomers can be separated using chromatographic techniques to isolate this compound.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and cost-effectiveness. Large-scale hydrogenation reactors and advanced separation techniques like high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(+)-Neoisodihydrocarveol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carvone or other oxygenated derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Further reduction can lead to the formation of more saturated compounds.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C.

Substitution: Tosyl chloride (TsCl) in the presence of a base for converting the hydroxyl group to a tosylate, which can then undergo nucleophilic substitution.

Major Products

Oxidation: Carvone and other oxygenated monoterpenoids.

Reduction: More saturated hydrocarbons.

Substitution: Various substituted monoterpenoids depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Agricultural Uses

Natural Pesticide:

Research indicates that essential oils containing (+)-neoisodihydrocarveol exhibit insecticidal properties against various agricultural pests. A study found that essential oils derived from plants containing this compound showed significant repellency against common insect pests, making it a candidate for organic pest control strategies .

Sprout Growth Inhibition:

this compound is also noted for its ability to inhibit sprouting in potatoes. S-carvone, a precursor to this compound, is converted in potato tissues to this compound, which acts as a reversible sprout growth inhibitor. This property can be harnessed to extend the shelf life of stored potatoes and reduce losses due to sprouting .

Pharmaceutical Applications

Antimicrobial Activity:

The antimicrobial properties of this compound have been documented in various studies. It has shown effectiveness against a range of bacteria and fungi, suggesting potential applications in developing natural antimicrobial agents. The compound's efficacy was highlighted in studies where it was tested against pathogenic strains, demonstrating significant inhibition of growth .

Antioxidant Properties:

In addition to its antimicrobial effects, this compound exhibits antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases. Research has indicated that compounds with similar structures possess strong antioxidant capabilities, providing a basis for further exploration of this compound in health supplements and therapeutic formulations .

Cosmetic Industry

Fragrance Component:

The pleasant aroma of this compound makes it an attractive ingredient in the cosmetic industry. Its use in perfumes and scented products can enhance consumer appeal while providing potential skin benefits due to its antioxidant properties.

Table 1: Biological Activities of this compound

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Insect Repellency | High | |

| Antimicrobial | Moderate | |

| Antioxidant | High | |

| Sprout Inhibition | Effective |

Table 2: Conversion Pathways Involving Carvone

| Starting Compound | Product | Conversion Mechanism |

|---|---|---|

| S-carvone | This compound | Bioconversion in potato tissue |

| (+)-carvone | (−)-isodihydrocarvone | Microbial reduction |

Case Study 1: Insecticidal Properties

A study conducted on various essential oils revealed that those containing this compound demonstrated significant effectiveness against aphids and whiteflies. The research highlighted the potential for these oils to serve as eco-friendly alternatives to synthetic pesticides .

Case Study 2: Potato Sprout Inhibition

Research focusing on S-carvone's conversion into this compound showed promising results in inhibiting potato sprout growth under controlled conditions. The findings suggest that this compound could play a vital role in post-harvest management strategies for potatoes .

Mecanismo De Acción

The mechanism by which (+)-Neoisodihydrocarveol exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes. The compound’s anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Comparación Con Compuestos Similares

Similar Compounds

(1S,2R,4R)-Dihydrocarveol: Another stereoisomer with similar properties but different spatial arrangement.

Carvone: The precursor to dihydrocarveol, with a distinct ketone functional group.

Menthol: A structurally similar monoterpenoid alcohol with a cooling sensation.

Uniqueness

(+)-Neoisodihydrocarveol is unique due to its specific stereochemistry, which imparts distinct olfactory and biological properties. Its specific arrangement of atoms makes it particularly valuable in applications requiring chiral purity, such as in the synthesis of enantiomerically pure pharmaceuticals.

Propiedades

Número CAS |

18675-34-8 |

|---|---|

Fórmula molecular |

C10H18O |

Peso molecular |

154.25 g/mol |

Nombre IUPAC |

(1R,2S,5R)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9+,10+/m0/s1 |

Clave InChI |

KRCZYMFUWVJCLI-IVZWLZJFSA-N |

SMILES |

CC1CCC(CC1O)C(=C)C |

SMILES isomérico |

C[C@H]1CC[C@H](C[C@H]1O)C(=C)C |

SMILES canónico |

CC1CCC(CC1O)C(=C)C |

Key on ui other cas no. |

51773-45-6 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.